molecular formula C12H8F2N2O B3157283 2,3-Difluoro-4-(phenyldiazenyl)phenol CAS No. 847872-04-2

2,3-Difluoro-4-(phenyldiazenyl)phenol

Cat. No.: B3157283
CAS No.: 847872-04-2
M. Wt: 234.20 g/mol
InChI Key: MELBVUPITCGHMO-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(phenyldiazenyl)phenol is an organic compound with the molecular formula C12H8F2N2O. It is a derivative of azobenzene, characterized by the presence of two fluorine atoms and a hydroxyl group on the phenyl ring. This compound is known for its vibrant color and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(phenyldiazenyl)phenol typically involves the diazotization of 2,3-difluoroaniline followed by a coupling reaction with phenol. The reaction conditions usually require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to enhance yield and purity. This often involves continuous flow reactors and automated control systems to maintain precise temperature and pH levels .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(phenyldiazenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Difluoro-4-(phenyldiazenyl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-(phenyldiazenyl)aniline
  • 2,3-Difluoro-4-(phenyldiazenyl)benzoic acid
  • 2,3-Difluoro-4-(phenyldiazenyl)benzene

Uniqueness

2,3-Difluoro-4-(phenyldiazenyl)phenol is unique due to the presence of both fluorine atoms and a hydroxyl group, which significantly influence its chemical reactivity and physical properties. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, while the hydroxyl group increases its solubility in polar solvents .

Properties

IUPAC Name

2,3-difluoro-4-phenyldiazenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O/c13-11-9(6-7-10(17)12(11)14)16-15-8-4-2-1-3-5-8/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELBVUPITCGHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C(=C(C=C2)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650188
Record name 2,3-Difluoro-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847872-04-2
Record name 2,3-Difluoro-4-(2-phenyldiazenyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847872-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 847872-04-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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